molecular formula C21H20FN3O2 B11193791 N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11193791
M. Wt: 365.4 g/mol
InChI Key: NLVLLHQPCNHCKA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethylphenyl group, a fluorophenyl group, and a pyrimidinyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl core, followed by the introduction of the fluorophenyl and ethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, given its unique structural features.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylphenyl)-2-[2-(4-chlorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
  • N-(3-ethylphenyl)-2-[2-(4-bromophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
  • N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Uniqueness

N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide stands out due to the presence of the fluorophenyl group, which can impart unique electronic and steric properties. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H20FN3O2/c1-3-15-5-4-6-18(12-15)24-19(26)13-25-20(27)11-14(2)23-21(25)16-7-9-17(22)10-8-16/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

NLVLLHQPCNHCKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C=C(N=C2C3=CC=C(C=C3)F)C

Origin of Product

United States

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